Magnesium sulfite trihydrate
Description
Contextualization within the Magnesium Sulfite (B76179) Hydrates System
Magnesium sulfite can crystallize from aqueous solutions with different numbers of water molecules, forming a system of hydrates. nist.gov The most common and stable forms are the hexahydrate (MgSO₃·6H₂O) and the trihydrate (MgSO₃·3H₂O). wikipedia.orgnist.gov The stability of these hydrates is primarily dependent on temperature. researchgate.net
Magnesium sulfite hexahydrate is the stable form at temperatures below approximately 40-42°C (104°F). chemicalbook.comresearchgate.netacs.org Above this transition temperature, magnesium sulfite trihydrate becomes the stable phase. chemicalbook.comnist.govresearchgate.net When heated above 40°C, the hexahydrate dehydrates to form the trihydrate. wikipedia.org Although the hexahydrate can exist in a metastable state at temperatures significantly above the transition point, it will eventually convert to the more stable trihydrate. researchgate.netacs.org The study of the kinetics of this phase transition is crucial for processes like SO2 recovery in magnesium bisulfite pulping. researchgate.net Other, less common hydrates of magnesium sulfite have also been reported in scientific literature, though their existence and stability are not as well-defined as the trihydrate and hexahydrate forms. nist.gov
Table 1: Reported Hydrates of Magnesium Sulfite
| Compound Name | Chemical Formula | Notes |
|---|---|---|
| Magnesium sulfite hexahydrate | MgSO₃·6H₂O | Stable below ~40-42°C. nist.govresearchgate.net |
| This compound | MgSO₃·3H₂O | Stable above ~40-42°C. nist.govresearchgate.net |
| Magnesium sulfite dihydrate | MgSO₃·2H₂O | Reported in literature. nist.gov |
| Other lower hydrates | MgSO₃·xH₂O | Various other hydrates have been reported but are less common. nist.gov |
Significance of this compound in Chemical Systems Research
The study of this compound is significant, largely due to its appearance in industrial chemical processes. One of the primary areas of research is its role in flue gas desulfurization (FGD) using the magnesia method. acs.orgosti.gov In these systems, sulfur dioxide (SO₂) from flue gas reacts with an aqueous suspension of magnesium oxide (MgO), leading to the formation of magnesium sulfite hydrates. acs.org Depending on the operating conditions, either the trihydrate or the hexahydrate can precipitate. acs.orgepa.gov The trihydrate form is sometimes considered more desirable from a process standpoint because it requires less energy to remove the water of hydration during the subsequent calcination step to regenerate the MgO. epa.gov
Another significant area of research is the magnesium bisulfite wood pulping process, where the phase transition between the hexahydrate and trihydrate is an important reaction during the recovery of SO₂. researchgate.net Understanding the solubility and precipitation chemistry of the trihydrate is essential for optimizing these industrial absorption processes. researchgate.netepa.gov Research has shown that the solubility of this compound is influenced by temperature and the presence of other salts, such as magnesium sulfate (B86663) (MgSO₄), which tends to increase its solubility. nist.govresearchgate.net
The thermal decomposition of this compound is also a subject of study. njit.edu This process is key to recycling the absorbent in FGD systems, where the trihydrate is heated to produce magnesium oxide and sulfur dioxide. google.com
Table 2: Research Data on the Solubility of this compound in Water
| Temperature (°C) | Solubility (g MgSO₃ / 100g H₂O) | Corresponding Solid Phase |
|---|---|---|
| 40 | 1.034 | MgSO₃·3H₂O |
| 50 | 0.897 | MgSO₃·3H₂O |
| 60 | 0.844 | MgSO₃·3H₂O |
| 70 | 0.758 | MgSO₃·3H₂O |
| 80 | 0.720 | MgSO₃·3H₂O |
| 90 | 0.664 | MgSO₃·3H₂O |
| 98 | 0.615 | MgSO₃·3H₂O |
Data compiled from published research findings. chemicalbook.comnist.gov
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Magnesium sulfite | MgSO₃ |
| This compound | MgSO₃·3H₂O |
| Magnesium sulfite hexahydrate | MgSO₃·6H₂O |
| Magnesium sulfite dihydrate | MgSO₃·2H₂O |
| Magnesium oxide | MgO |
| Magnesium sulfate | MgSO₄ |
| Sodium sulfite | Na₂SO₃ |
| Sulfur dioxide | SO₂ |
| Sulfurous acid | H₂SO₃ |
Structure
2D Structure
Properties
CAS No. |
19086-20-5 |
|---|---|
Molecular Formula |
H6MgO6S |
Molecular Weight |
158.42 g/mol |
IUPAC Name |
magnesium;sulfite;trihydrate |
InChI |
InChI=1S/Mg.H2O3S.3H2O/c;1-4(2)3;;;/h;(H2,1,2,3);3*1H2/q+2;;;;/p-2 |
InChI Key |
AGRLKNFKXGZQRX-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.[O-]S(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies for Magnesium Sulfite Trihydrate
Controlled Precipitation and Formation Pathways
The synthesis of magnesium sulfite (B76179) trihydrate can be achieved through controlled precipitation from gaseous or aqueous reactants. The chosen pathway influences the purity and crystalline nature of the final product.
Mg(OH)₂(s) + SO₂(g) → MgSO₃(aq) + H₂O(l)
Subsequently, the dissolved magnesium sulfite precipitates as a hydrated salt. The specific hydrate (B1144303) that forms, either the trihydrate or the hexahydrate, is largely dependent on the temperature of the system. To favor the formation of magnesium sulfite trihydrate, the reaction is typically carried out at temperatures above the transition temperature of the hexahydrate to trihydrate, which is approximately 40°C in pure water. In industrial applications, such as magnesium oxide scrubbing, operating temperatures around 55°C are common, which thermodynamically favors the formation of the trihydrate. epa.gov
| Parameter | Condition for Trihydrate Formation |
| Reactants | Magnesium Hydroxide (slurry), Sulfur Dioxide (gas) |
| Temperature | > 40°C (in pure water), typically ~55°C in industrial processes epa.gov |
| Product | This compound (MgSO₃·3H₂O) |
This interactive table summarizes the key conditions for the synthesis of this compound via the magnesium hydroxide-sulfur dioxide gas reaction.
This compound can also be precipitated from aqueous solutions by reacting a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄), with a sulfite-containing solution, like sodium sulfite (Na₂SO₃). The precipitation reaction is:
MgSO₄(aq) + Na₂SO₃(aq) → MgSO₃(s) + Na₂SO₄(aq)
The control of temperature is crucial in this method to selectively crystallize the trihydrate form. Research has shown that to obtain pure this compound through this precipitation method, the reaction should be conducted at temperatures above 65°C. epa.gov Homogeneous nucleation under these conditions tends to produce very small crystals, in the range of 1-5 micrometers. epa.gov Stirring the resulting slurry overnight can promote the growth of larger crystals. epa.gov
| Parameter | Condition for Trihydrate Precipitation |
| Reactants | Aqueous Magnesium Salt (e.g., MgSO₄), Aqueous Sulfite (e.g., Na₂SO₃) |
| Temperature | > 65°C epa.gov |
| Initial Crystal Size | 1-5 micrometers epa.gov |
This interactive table outlines the conditions for precipitating this compound from aqueous solutions.
Crystal Growth Dynamics
The formation of this compound crystals is a dynamic process involving nucleation and subsequent growth. These phenomena are sensitive to the composition of the solution and the presence of any additives.
Studies on the precipitation of magnesium sulfite hydrates have revealed significant differences in the nucleation and growth kinetics between the trihydrate and hexahydrate forms. At temperatures characteristic of magnesium-based scrubbing processes (around 55°C), the trihydrate is the thermodynamically stable phase. epa.gov However, kinetic factors play a crucial role in the hydrate that actually precipitates.
Research indicates that the nucleation rate of this compound is very slow compared to that of the metastable hexahydrate, even at temperatures where the trihydrate is more stable. epa.gov Consequently, in many practical scenarios, the hexahydrate may nucleate and grow first due to its faster kinetics. epa.gov Following this initial precipitation, a slower transformation process occurs where the hexahydrate dissolves, and the more stable trihydrate precipitates, eventually reaching equilibrium. epa.gov The crystal growth rate of the hexahydrate is also observed to be much faster than that of the trihydrate. epa.gov
| Hydrate Phase | Relative Nucleation Rate | Relative Crystal Growth Rate | Thermodynamic Stability (at ~55°C) |
| This compound | Slow epa.gov | Slow epa.gov | Stable epa.gov |
| Magnesium Sulfite Hexahydrate | Fast epa.gov | Fast epa.gov | Metastable epa.gov |
This interactive table provides a comparative overview of the nucleation and growth dynamics of magnesium sulfite hydrate phases.
The composition of the solution, including factors like ionic strength and the presence of additives, can significantly impact the crystallization morphology and rate of this compound.
An increase in the ionic strength of the solution is known to decrease the transition temperature at which the trihydrate becomes the more stable form over the hexahydrate. epa.gov This means that in solutions containing other dissolved salts, the trihydrate can form at temperatures lower than 40°C.
While specific research on additives for this compound is limited, studies on analogous compounds like magnesium sulfate provide insights into potential effects. For crystallization processes in general, factors such as supersaturation, temperature, and pH are known to influence the growth rate and crystal habit. The presence of certain ions can also affect crystallization. For instance, in the crystallization of calcium sulfate, the presence of magnesium ions has been shown to increase the induction time and decrease the growth efficiency. While not directly transferable, this suggests that the ionic environment can have a complex influence on the crystallization of sulfate and sulfite salts.
Further research is needed to fully elucidate the effects of specific additives on the crystal morphology and growth rate of this compound. Such studies would be valuable for controlling the particle size and shape in industrial applications to improve handling and processing characteristics like filtration and dewatering.
Phase Transformation and Stability Studies of Magnesium Sulfite Trihydrate
Hydrate (B1144303) Stability and Phase Transitions
The stability of magnesium sulfite (B76179) hydrates is primarily dictated by temperature, leading to distinct phase transitions between its common hydrated forms.
Thermodynamic Stability of Trihydrate versus Hexahydrate Forms
Magnesium sulfite exists in two principal hydrated states: a hexahydrate (MgSO₃·6H₂O) and a trihydrate (MgSO₃·3H₂O). The thermodynamic stability of these forms is temperature-dependent. The hexahydrate form is the stable phase at temperatures below approximately 37.85°C to 40°C. psecommunity.orgwikipedia.org Above this transition temperature, magnesium sulfite trihydrate becomes the thermodynamically stable form. psecommunity.orgwikipedia.org
The solubility of these two hydrates in water also varies with temperature. As the temperature increases, the solubility of the hexahydrate form increases. Conversely, the dissolution of the trihydrate is an exothermic process. psecommunity.org Notably, at temperatures exceeding 40°C, the hexahydrate form exhibits a higher solubility than the trihydrate form. psecommunity.org The presence of other salts, such as magnesium sulfate (B86663), in the solution can also influence the equilibrium and stability of these hydrate forms. psecommunity.org
Kinetics and Mechanisms of Hexahydrate to Trihydrate Conversion
The transformation from the metastable hexahydrate to the stable trihydrate above the transition temperature is a process governed by specific kinetics and mechanisms. This conversion is not instantaneous and is significantly influenced by both temperature and the pH of the aqueous solution. psecommunity.org
Higher temperatures serve to accelerate the rate of conversion. psecommunity.org For instance, research monitoring the process via Raman Spectroscopy demonstrated that at 68°C, the conversion was completed in approximately 50 minutes. psecommunity.org However, at a lower temperature of 53°C, the time required for complete conversion extended to around 580 minutes. psecommunity.org This illustrates a strong temperature dependency on the reaction kinetics. Furthermore, a lower pH environment enhances the conversion from hexahydrate to trihydrate. psecommunity.org Because the conversion can be slow, it is possible for the metastable hexahydrate to crystallize from a solution even at temperatures where the trihydrate is the more stable form. psecommunity.org The reverse process, the conversion of trihydrate to hexahydrate, occurs upon cooling of a saturated solution. google.com
The following table summarizes the effect of temperature on the conversion time from magnesium sulfite hexahydrate to trihydrate.
| Temperature (°C) | Conversion Time (minutes) |
|---|---|
| 53 | ~580 |
| 68 | ~50 |
Dehydration and Decomposition Processes
The application of heat to this compound initiates processes of dehydration, eventually leading to thermal decomposition at higher temperatures.
Thermal Dehydration Pathways and Resulting Products
The dehydration of magnesium sulfite hydrates follows a distinct pathway. When magnesium sulfite hexahydrate is heated above 40°C, it loses three water molecules to form this compound. wikipedia.org Further heating of the magnesium sulfite will eventually lead to the removal of the remaining water of hydration, yielding anhydrous magnesium sulfite (MgSO₃). The anhydrous form is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. wikipedia.org
Upon reaching higher temperatures, anhydrous magnesium sulfite undergoes thermal decomposition. The primary decomposition reaction yields solid magnesium oxide (MgO) and gaseous sulfur dioxide (SO₂). you-iggy.com This process is a thermal decomposition reaction that does not involve oxidation or reduction (redox). you-iggy.com The balanced chemical equation for this decomposition is:
MgSO₃(s) → MgO(s) + SO₂(g)
Influence of Temperature, Water Vapor Pressure, and Particle Size on Dehydration Kinetics
While detailed kinetic studies specifically quantifying the influence of temperature, water vapor pressure, and particle size on the dehydration of this compound are not extensively documented in the available literature, the general principles of solid-state dehydration reactions apply. It is expected that:
Temperature: Increasing the temperature would significantly increase the rate of dehydration by providing the necessary energy to break the bonds holding the water molecules within the crystal lattice.
Water Vapor Pressure: The rate of dehydration is inversely related to the partial pressure of water vapor in the surrounding atmosphere. A lower water vapor pressure (a drier environment) would favor dehydration, while a higher water vapor pressure would slow down or inhibit the process.
Particle Size: Smaller particle sizes generally lead to faster dehydration rates. This is due to the larger surface area-to-volume ratio, which allows for more efficient heat transfer to the particles and easier escape of water molecules from the surface.
Structural and Spectroscopic Characterization of Magnesium Sulfite Trihydrate
Elucidation of Crystal Structure
The determination of the precise crystal structure is fundamental to understanding the properties of a material. X-ray diffraction is the primary technique used for this purpose.
Anhydrous MgSO₃ crystallizes in the monoclinic P2₁/c space group. In this structure, the magnesium ion (Mg²⁺) is coordinated to six oxygen atoms. The sulfur atom (S⁴⁺) is bonded to three oxygen atoms in a trigonal non-coplanar geometry.
Magnesium sulfite (B76179) hexahydrate (MgSO₃·6H₂O) crystallizes in the trigonal crystal system with the space group R3. This structure is non-centrosymmetric, which is a prerequisite for second-order nonlinear optical properties. The crystal is composed of Mg(H₂O)₆²⁺ octahedra and SO₃²⁻ trigonal pyramids. Its strong birefringence is a key feature for achieving phase-matching in nonlinear optical processes.
Table 1: Crystallographic Data for Magnesium Sulfite Hydrate (B1144303) Phases
| Property | Magnesium Sulfite (Anhydrous) | Magnesium Sulfite Hexahydrate |
|---|---|---|
| Formula | MgSO₃ | MgSO₃·6H₂O |
| Crystal System | Monoclinic | Trigonal (Rhombohedral) |
| Space Group | P2₁/c | R3 |
| Lattice Parameters | a = 4.35 Å, b = 8.77 Å, c = 6.51 Å | a = 5.911 Å, b = 5.911 Å, c = 5.911 Å |
| α = 90°, β = 92.66°, ɣ = 90° | α = 96.25°, β = 96.25°, γ = 96.25° | |
| Volume | 248.29 ų | - |
| Z | - | 1 |
| Reference | materialsproject.org | nih.gov |
Vibrational Spectroscopic Investigations
Vibrational spectroscopy techniques such as Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for identifying functional groups and understanding the bonding within a crystal lattice.
Specific experimental IR and FTIR spectroscopic data for magnesium sulfite trihydrate are not extensively detailed in the available research literature. The analysis of related magnesium sulfate (B86663) hydrates often shows characteristic absorption bands corresponding to the vibrations of the sulfite or sulfate groups and the water of hydration. For instance, studies on magnesium sulfate heptahydrate (MgSO₄·7H₂O) reveal a characteristic peak around 1110 cm⁻¹ corresponding to the sulfate group, and broad bands in the 3200-3400 cm⁻¹ region indicating H-O-H interactions from the water molecules. It is expected that magnesium sulfite hydrates would exhibit characteristic peaks for the S-O stretching and bending modes of the sulfite ion (SO₃²⁻) and distinct bands related to the O-H vibrations of the water molecules.
Advanced Optical Property Characterization
The non-centrosymmetric crystal structure of certain magnesium sulfite hydrates, particularly the hexahydrate form, gives rise to interesting nonlinear optical (NLO) properties.
Magnesium sulfite hexahydrate (MgSO₃·6H₂O) has been the subject of investigations into its third-order nonlinear optical response. These studies have utilized techniques such as Third-Harmonic Generation (THG) and Two-Photon Absorption (TPA). The crystal is transparent over a wide spectral range from 200 nm to 1400 nm, making it suitable for various NLO applications, especially in the ultraviolet spectrum. arizona.edu
Research using a picosecond optical parametric oscillator to study the 600–1500 nm range has provided quantitative data on its NLO properties. The efficiency of THG and the cubic susceptibility χ(3) were determined. The study found a relatively small two-photon absorption in the crystal, which is a desirable characteristic for applications in nonlinear optical mixing processes. arizona.edu The value of the cubic susceptibility χ(3) was estimated, and a slow-varying dispersion of this property was recorded. arizona.edu
Another study using Degenerate Four-Wave Mixing (DFWM) determined the effective quadratic (χ(2)) and cubic (χ(3)) nonlinear susceptibility values at room temperature. materialsproject.orgresearchgate.net While its second-order nonlinearity was found to be relatively low compared to standard materials like KDP (potassium dihydrogen phosphate), its high damage threshold is a significant advantage. materialsproject.org
Table 2: Nonlinear Optical Properties of Magnesium Sulfite Hexahydrate | Property | Value | Wavelength Range | Technique | Reference | | :--- | :--- | :--- | :--- | :--- | | Cubic Susceptibility χ(3) | ~1.1 x 10⁻¹⁴ esu | - | DFWM | materialsproject.orgresearchgate.net | | Nonlinear Refractive Index (n₂) | ~2.3 x 10⁻¹³ esu | 600 - 1500 nm | THG/TPA | arizona.edunih.gov | | Second-Order Susceptibility |χ(2)| | ~22% of KDP | 1064 nm | SHG | materialsproject.org |
The introduction of dopants into a crystal lattice can significantly alter its physical properties. Research into doped magnesium sulfite hexahydrate has explored these effects, particularly on its optical characteristics.
The presence of natural optical activity in pure magnesium sulfite hexahydrate has been experimentally confirmed. Studies have shown that doping the crystal with Zinc (Zn) causes an increase in this optical activity. researchgate.net The spectra of the optical rotation angle were measured in the direction of the optical axis (0001) over a wide spectral range (250–800 nm). The results indicated that the optical rotation of both pure and Zn-doped MgSO₃·6H₂O is comparable to, though smaller than, that of silicon dioxide (SiO₂). researchgate.net
Solubility and Solution Chemistry of Magnesium Sulfite Trihydrate
Solubilities of Magnesium Sulfite (B76179) Hydrates in Aqueous Media
Magnesium sulfite crystallizes from aqueous solutions in two primary forms: the hexahydrate (MgSO₃·6H₂O) is the stable form at temperatures below approximately 40°C (313 K), while the trihydrate (MgSO₃·3H₂O) is the stable form at higher temperatures chemicalbook.comlongdom.org. The transition between these two hydrated forms is a critical factor in understanding the solubility behavior of the system.
The solubility of magnesium sulfite hydrates is significantly dependent on temperature, with the hexahydrate and trihydrate forms exhibiting opposite trends. The solubility of magnesium sulfite hexahydrate (MgSO₃·6H₂O) increases as the temperature rises chemicalbook.com. In contrast, magnesium sulfite trihydrate (MgSO₃·3H₂O), the stable form above 40°C, shows a negative temperature coefficient, meaning its solubility in water decreases as the temperature increases chemicalbook.com.
Published data for the solubility of this compound are in relatively good agreement. For the temperature range of 315 K to 373 K, an equation has been fitted to experimental data to describe its solubility chemicalbook.com. At 50°C (323.2 K), the solubility of MgSO₃·3H₂O is reported to be 0.082 (±0.003) mol/kg H₂O chemicalbook.com.
Table 1: Solubility of this compound (MgSO₃·3H₂O) in Water at Various Temperatures Data estimated from published graphical representations and text.
| Temperature (°C) | Temperature (K) | Solubility (g MgSO₃ / 100 g H₂O) | Solubility (mol MgSO₃ / kg H₂O) |
| 40 | 313 | 1.034 | 0.1001 |
| 50 | 323 | 0.937 | 0.0906 |
| 60 | 333 | 0.897 | 0.0867 |
| 70 | 343 | 0.844 | 0.0815 |
| 80 | 353 | 0.789 | 0.0789 |
| 90 | 363 | 0.758 | 0.0731 |
| 100 | 373 | 0.664 | 0.0640 |
The concentration of dissolved sulfur dioxide (SO₂) has a pronounced effect on the solubility of magnesium sulfite. The solubility of magnesium sulfite increases significantly with a higher concentration of SO₂ in the aqueous solution researchgate.net. This phenomenon is attributed to the chemical reaction between magnesium sulfite and sulfurous acid (formed from SO₂ and water), which leads to the formation of the more soluble magnesium bisulfite, Mg(HSO₃)₂ researchgate.net.
The equilibrium can be represented as: MgSO₃(s) + SO₂(aq) + H₂O(l) ⇌ Mg(HSO₃)₂(aq)
Several studies have documented this increased solubility, which is a key principle in applications such as flue gas desulfurization where magnesium-based scrubbing agents are used researchgate.netresearchgate.net. The presence of SO₂ shifts the equilibrium towards the formation of the bisulfite, allowing more magnesium sulfite solid to dissolve.
The solubility of this compound is strongly influenced by the presence of other electrolytes in the solution. These co-existing ions can alter the ionic strength of the solution and participate in common-ion or complex-forming interactions.
Magnesium Sulfate (B86663) (MgSO₄): The presence of magnesium sulfate has a complex, non-linear effect on the solubility of magnesium sulfite hydrates. Initially, the solubility of both the trihydrate and hexahydrate increases as the concentration of MgSO₄ rises, reaching a maximum at an MgSO₄ concentration of approximately 1.5 to 2.5 mol/kg chemicalbook.com. This initial increase is contrary to the common ion effect and may be related to changes in the activity coefficients of the ions in solution. Beyond this peak, further increases in MgSO₄ concentration lead to a decrease in magnesium sulfite solubility chemicalbook.comresearchgate.net. This behavior has been observed across a range of temperatures chemicalbook.comresearchgate.net. The effect of MgSO₄ on the solubility of the trihydrate is noted to be less pronounced at lower temperatures researchgate.net.
Sodium Sulfite (Na₂SO₃): The presence of sodium sulfite also results in a complex solubility pattern. At lower concentrations of Na₂SO₃ (up to about 10 mass %), the solubility of magnesium sulfite hydrates increases, reaching approximately four times its solubility in pure water at 298.2 K chemicalbook.com. At concentrations higher than 10 mass %, the solubility begins to decrease to levels below that in pure water chemicalbook.com. At these higher concentrations, the formation of ternary sodium magnesium sulfite hydrates has been reported chemicalbook.com.
Magnesium Chloride (MgCl₂): In contrast to the initial increase seen with some other salts, the addition of magnesium chloride generally decreases the solubility of this compound chemicalbook.com. This is consistent with the common ion effect, where the presence of additional magnesium ions (Mg²⁺) from MgCl₂ shifts the dissolution equilibrium of MgSO₃ to the left, favoring the solid phase. It has been reported that at high concentrations of MgCl₂ (approximately 40 mass %), the solubility of MgSO₃·3H₂O is reduced to 20-30% of its value in pure water at temperatures of 348 K and 358 K chemicalbook.com.
Table 2: General Effects of Co-existing Salts on this compound Solubility
| Co-existing Salt | Chemical Formula | General Effect on Solubility | Notes |
| Magnesium Sulfate | MgSO₄ | Increases at low concentrations, then decreases | Maximum solubility reached at ~1.5-2.5 mol/kg MgSO₄ chemicalbook.com. |
| Sodium Chloride | NaCl | Data not readily available | Expected to influence ionic strength and activity coefficients. |
| Sodium Sulfite | Na₂SO₃ | Increases at low concentrations, then decreases | Maximum solubility at ~10 mass % Na₂SO₃ chemicalbook.com. |
| Magnesium Chloride | MgCl₂ | Decreases | Consistent with the common ion effect chemicalbook.com. |
Applications and Process Research of Magnesium Sulfite Trihydrate
Environmental Engineering and Flue Gas Desulfurization
Magnesium sulfite (B76179) trihydrate is a pivotal intermediate compound in specific environmental engineering applications, most notably in flue gas desulfurization (FGD) systems. The magnesium oxide (MgO) FGD process is a regenerable wet scrubbing technology where a slurry containing magnesium oxide is utilized to capture sulfur dioxide (SO₂) from the exhaust gases of industrial facilities. nih.gov This reaction results in the formation of magnesium sulfite, which can be subsequently processed to regenerate the magnesium oxide for reuse. This process also allows for the recovery of sulfur dioxide, which can be used in the production of valuable chemicals like sulfuric acid. nih.gov
In magnesium-based flue gas desulfurization, the absorption of gaseous sulfur dioxide (SO₂) into an aqueous slurry of magnesium hydroxide results in the formation of magnesium sulfite. nih.gov This magnesium sulfite can crystallize into different hydrated forms, with the two most common being magnesium sulfite trihydrate (MgSO₃·3H₂O) and magnesium sulfite hexahydrate (MgSO₃·6H₂O). nih.gov The formation of a specific hydrate (B1144303) is dependent on the temperature of the system; the trihydrate is typically formed at temperatures above 40°C. google.comaalto.fi The anhydrous form of magnesium sulfite is known to be hygroscopic, meaning it readily absorbs moisture from the air. google.com
The core chemical reactions occurring within the scrubber can be summarized as follows:
Slaking of MgO: MgO + H₂O → Mg(OH)₂ nih.gov
SO₂ Absorption: Mg(OH)₂ + SO₂ → MgSO₃ + H₂O
Hydrate Formation:
MgSO₃ + 3H₂O → MgSO₃·3H₂O nih.gov
MgSO₃ + 6H₂O → MgSO₃·6H₂O nih.gov
It is also important to note that a fraction of the magnesium sulfite may be oxidized to magnesium sulfate (B86663) (MgSO₄) by excess oxygen present in the flue gas. nih.gov
The operational efficiency and stability of magnesium-based scrubbing systems are contingent upon several key parameters. The pH of the scrubbing slurry is a critical variable. For instance, in certain magnesium oxide wet scrubbing systems, the pH is carefully controlled within the range of 4.5 to 5.0, as the solubility of magnesium sulfite is limited above this pH level. wikipedia.org Precise pH control is vital for maximizing SO₂ absorption while preventing the formation of scale and fouling of equipment. wikipedia.org
The specific crystalline form of the magnesium sulfite hydrate produced can also significantly influence the process. In one documented case, a scrubbing system was initially engineered to handle the larger crystals of magnesium sulfite hexahydrate. nih.gov However, a shift in operating conditions that favored the formation of the finer this compound crystals impacted the system's performance, highlighting the need for careful control over process parameters. nih.gov
The optimization of these systems also extends to the regeneration of the scrubbing agent. The solid magnesium sulfite is dewatered and subsequently heated in a calciner. This thermal decomposition regenerates magnesium oxide, which is then recycled back to the scrubber. The concentrated sulfur dioxide gas released during this regeneration step is a valuable byproduct that can be used in other industrial processes, such as the manufacturing of sulfuric acid. nih.gov
| Parameter | Significance in Optimization |
|---|---|
| pH of Slurry | Influences the efficiency of SO₂ absorption and the solubility of magnesium sulfite, which is crucial for preventing scaling. wikipedia.org |
| Temperature | Determines whether this compound or hexahydrate is the predominant crystalline form, affecting solid handling properties. nih.govgoogle.comaalto.fi |
| Solid-Liquid Separation | Efficient dewatering of the magnesium sulfite slurry is essential for the economic viability of the subsequent regeneration step. nih.gov |
| Regeneration Conditions | The temperature and atmosphere within the calciner dictate the efficiency of MgO recovery and the concentration of the recovered SO₂ stream. nih.gov |
Chemical Recovery in Industrial Processes
Magnesium sulfite is a key component in the chemical recovery loops of several industrial processes, with its most prominent application being in the pulp and paper industry.
The magnesium-based sulfite pulping process, also known as the Magnefite process, utilizes a cooking liquor of magnesium bisulfite (Mg(HSO₃)₂) to delignify wood chips and separate the cellulose fibers. nih.govgoldenefertilizer.com A major advantage of this magnesium-based approach is the existence of a well-developed and efficient chemical recovery system. nih.gov
The spent cooking liquor, referred to as "red liquor," is first concentrated and then combusted in a recovery boiler. nih.gov The combustion of the dissolved organic materials provides a significant source of energy for the mill. The inorganic chemicals are recovered from the combustion process; magnesium is converted to magnesium oxide (MgO) and is found in the fly ash. mdpi.comrsc.org This magnesium oxide is collected, typically with electrostatic precipitators, and then slaked with water to form a magnesium hydroxide slurry. nih.govmdpi.comrsc.org
This slurry of magnesium hydroxide is subsequently used in absorption towers to capture sulfur dioxide (SO₂) from the flue gases of the recovery boiler. nih.govmdpi.comrsc.org This absorption step regenerates the magnesium bisulfite cooking liquor, thereby closing the chemical loop. mdpi.com The principal chemical reactions involved in this recovery cycle are:
Combustion and MgO Formation: Mg(HSO₃)₂ → MgO + 2SO₂ + H₂O
Slaking: MgO + H₂O → Mg(OH)₂ mdpi.com
SO₂ Absorption and Bisulfite Formation: Mg(OH)₂ + 2SO₂ → Mg(HSO₃)₂ mdpi.com
Within the absorption system, the reaction between the magnesium hydroxide slurry and the SO₂-containing flue gas initially produces magnesium sulfite, which then reacts with further SO₂ to yield the desired magnesium bisulfite. mdpi.com
Process simulation has emerged as an indispensable tool for the optimization of chemical recovery systems in pulp and paper mills that employ the magnesium bisulfite process. These simulations enable the identification of operational inefficiencies and facilitate the design of process modifications to improve chemical recovery rates and lower operating expenditures. mdpi.com
A significant operational challenge in these recovery systems is the potential for the unwanted precipitation of various salts, which can impede the efficiency of the process. mdpi.com Process simulation can be utilized to model the complex chemical equilibria and reaction kinetics within the absorption towers. This allows for the determination of optimal operating conditions that minimize the formation of undesirable precipitates while maximizing the production of magnesium bisulfite. mdpi.com
The application of simulation software allows for:
The analysis of the effects of key process variables, such as temperature, pH, and the concentrations of various chemical species in the liquor, on the efficiency of SO₂ absorption.
The optimization of the design and operational parameters of the multi-stage absorption process.
The identification and resolution of bottlenecks in critical process equipment within the chemical recovery loop.
Through the use of such simulation tools, pulp and paper mills can progress towards a nearly closed-loop operation for their cooking chemicals, which offers both substantial economic advantages and a reduction in the environmental footprint of the pulping process. mdpi.com
Advanced Material Synthesis and Product Development
Based on an extensive review of the available scientific and technical literature, there is a notable lack of information regarding the direct use of this compound as a precursor for the synthesis of advanced materials or in the development of new products. The existing body of research predominantly focuses on its role as an intermediate compound in the flue gas desulfurization and pulp and paper industry chemical recovery cycles. The development of advanced materials containing magnesium tends to utilize other magnesium compounds, such as magnesium sulfate and magnesium oxide, as starting materials.
Production of Elemental Sulfur from Magnesium Sulfite Byproducts
The conversion of magnesium sulfite to elemental sulfur is a significant area of process research, aiming to create a closed-loop system where the byproducts of sulfur dioxide scrubbing are regenerated into valuable materials. The fundamental process involves the thermal decomposition of magnesium sulfite to yield magnesium oxide (MgO) and sulfur dioxide (SO₂). The magnesium oxide can be recycled back into the scrubbing process, while the sulfur dioxide stream is treated to produce elemental sulfur.
The decomposition of magnesium sulfite generally becomes significant at temperatures in the range of 300-600°C. epa.gov In an inert atmosphere, such as nitrogen, this decomposition primarily yields magnesium oxide and sulfur dioxide, but can also produce magnesium sulfate (MgSO₄), free sulfur, and magnesium thiosulfate (MgS₂O₃) through a series of secondary reactions. epa.gov
To enhance the direct production of elemental sulfur and minimize unwanted byproducts, the decomposition is often carried out in a reducing atmosphere. The presence of reducing agents, such as hydrogen (H₂), carbon monoxide (CO), or methane (CH₄), facilitates the conversion of the liberated sulfur dioxide into elemental sulfur.
Research Findings on the Conversion Process
Research into the thermal decomposition of magnesium sulfite in reducing media has shown that the yield of elemental sulfur can be increased with a rise in temperature. osti.gov One study indicated that when using reducing agents like hydrogen and carbon monoxide, the sulfur dioxide content in the gas phase decreases slightly with increasing temperature, while the elemental sulfur yield shows a corresponding, albeit modest, increase. osti.gov In these processes, the formation of hydrogen sulfide (H₂S) remains relatively constant regardless of temperature changes, and the presence of byproducts like carbon oxysulfide (COS) is minimal, not exceeding 5.5%. osti.gov
Decomposition of Magnesium Sulfite: MgSO₃(s) → MgO(s) + SO₂(g)
Reduction of Sulfur Dioxide: The sulfur dioxide produced in the first step is then reduced to elemental sulfur. This can be achieved through various reducing agents, with the reactions being either non-catalytic at higher temperatures or catalytic at lower temperatures. epa.gov
With Carbon Monoxide: 2CO(g) + SO₂(g) → 2CO₂(g) + S(l)
With Hydrogen: 2H₂(g) + SO₂(g) → 2H₂O(g) + S(l)
With Methane: CH₄(g) + 2SO₂(g) → CO₂(g) + 2H₂O(g) + 2S(l)
Subsequent reactions, such as the Claus reaction, can be employed to further enhance sulfur recovery by reacting any produced hydrogen sulfide with the remaining sulfur dioxide. epa.gov
2H₂S(g) + SO₂(g) → 3S(l) + 2H₂O(g)
Research has demonstrated that a total sulfur recovery of 88-92% can be achieved in pilot plant operations treating smelter tail gas, which involves the catalytic reduction of sulfur dioxide. epa.gov In such processes, an initial 70% conversion of SO₂ to elemental sulfur can be achieved in a primary reactor, with the remaining sulfur compounds being converted in a subsequent Claus reactor system. epa.gov
Process Parameters and Catalysis
The efficiency of elemental sulfur production is highly dependent on process parameters such as temperature and the presence of catalysts. The decomposition of magnesium sulfite and the subsequent reduction of sulfur dioxide can be carried out non-catalytically at higher temperatures or catalytically at lower temperatures.
The following interactive table summarizes the minimum temperatures required for these reactions with and without catalysts, based on available research findings.
| Reaction | Reducing Agent | Non-Catalytic Temperature (°C) | Catalytic Temperature (°C) | Catalysts |
| MgSO₃ Decomposition | - | 550 | 450-500 | Iron, Bauxite, Iron and Chromium Oxides |
| SO₂ Reduction | Carbon Monoxide (CO) | 1200 | 400 | Bauxite, Reduced Alunite, Activated Alumina |
| SO₂ Reduction | Hydrogen (H₂) | > 900 | 300-400 | Bauxite, Alunite |
| SO₂ Reduction | Methane (CH₄) | - | > 40% conversion | - |
| SO₂ Reduction | CO-H₂ Mixture | - | 400 | Bauxite, Al₂O₃ |
This table is based on data from the EPA report "Feasibility of Producing Elemental Sulfur From Magnesium Sulfite". epa.gov The data for methane indicates a conversion percentage rather than a specific temperature.
The use of catalysts not only lowers the required reaction temperatures, thereby reducing energy costs, but can also improve the selectivity towards elemental sulfur and minimize the formation of undesirable byproducts.
Q & A
Q. What are the established synthesis protocols for magnesium sulfite trihydrate, and how do reaction conditions influence hydrate formation?
this compound is synthesized by saturating a suspension of Mg(OH)₂ or basic magnesium carbonate with SO₂ gas until absorption ceases. The resulting hexahydrate (MgSO₃·6H₂O) is converted to the trihydrate by heating the suspension to boiling, followed by hot filtration . Critical parameters include SO₂ gas flow rate, temperature (hexahydrate forms below 313 K, trihydrate above 313 K), and aging time during crystallization .
Q. How does the solubility of this compound vary with temperature and SO₂ concentration?
The solubility of MgSO₃·3H₂O increases exponentially with SO₂ content due to the formation of bisulfite ions (HSO₃⁻). At 298.2 K, solubility in aqueous SO₂ solutions can be modeled using the equation:
where is solubility in molality. The temperature coefficient is negative, with solubility decreasing slightly above 313 K .
Q. What structural characteristics distinguish this compound from other hydrates?
MgSO₃·3H₂O crystallizes in an orthorhombic system with lattice parameters . Its density is 2.117 g/cm³, and it lacks a defined melting point, decomposing upon heating. This contrasts with the hexahydrate (density 1.72 g/cm³), which decomposes at 200°C .
Q. Which analytical techniques are recommended for purity assessment of this compound?
Use X-ray diffraction (XRD) to confirm crystalline phase purity and thermogravimetric analysis (TGA) to quantify hydrate water content (theoretical: 34.1% H₂O for trihydrate). Titration with iodine or iodate can quantify sulfite content, while atomic absorption spectroscopy (AAS) verifies magnesium stoichiometry .
Advanced Research Questions
Q. How can contradictions in reported hydrate forms (e.g., MgSO₃·3.5H₂O) be resolved experimentally?
Discrepancies arise from incomplete phase characterization under varying SO₂ partial pressures and temperatures. To resolve this, conduct in situ Raman spectroscopy during crystallization to monitor sulfate/bisulfate speciation, coupled with synchrotron XRD to identify transient hydrates. Controlled drying experiments at 313–333 K can isolate metastable phases .
Q. What methodologies optimize this compound stability in aqueous systems for flue gas desulfurization studies?
Stabilize MgSO₃·3H₂O by maintaining SO₂ partial pressures >10 kPa and pH 4–6. Use chelating agents (e.g., EDTA) to inhibit oxidation to sulfate. Monitor oxidation kinetics via UV-Vis spectroscopy at 276 nm (HSO₃⁻ absorbance) and correlate with O₂ diffusion rates .
Q. How do impurities (e.g., MgSO₄) affect the crystallization kinetics of this compound?
Sulfate impurities (>5 wt%) disrupt nucleation by adsorbing onto crystal surfaces, reducing growth rates by 30–50%. Mitigate this via selective precipitation with BaCl₂ to remove sulfate ions, followed by recrystallization in SO₂-saturated ethanol-water mixtures .
Q. What advanced titration methods quantify sulfite in the presence of interfering ions (e.g., sulfide or thiosulfate)?
Employ a dual-step iodometric titration:
- Step 1: Titrate free sulfite at pH 4.5 (acetate buffer) using standardized iodine.
- Step 2: Add excess KIO₃ in 6 M HCl to oxidize sulfide/thiosulfate, then back-titrate with Na₂S₂O₃. Precision is ±0.5% for sulfite in complex matrices .
Data Contradiction and Reproducibility
Q. Why do solubility values for MgSO₃·3H₂O in SO₂-rich solutions vary across studies?
Variations stem from inconsistent reporting of the solid phase (e.g., trihydrate vs. lower hydrates) and unaccounted SO₂(g)-liquid equilibria. Standardize experiments by pre-saturating solutions with SO₂ at fixed pressures (e.g., 1 atm) and validating the solid phase via XRD post-experiment .
Q. How can researchers reconcile discrepancies in the thermal decomposition pathways of magnesium sulfite hydrates?
Conflicting decomposition temperatures (e.g., 200°C for hexahydrate vs. 275°C for trihydrate) arise from differing heating rates and atmospheric conditions (O₂ vs. N₂). Use controlled-rate TGA (5°C/min) under inert gas to isolate dehydration (100–150°C) from sulfite decomposition (>250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
